molecular formula C15H13ClOS B14518491 (1R,2R)-2-[(4-Chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol CAS No. 62702-98-1

(1R,2R)-2-[(4-Chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol

Cat. No.: B14518491
CAS No.: 62702-98-1
M. Wt: 276.8 g/mol
InChI Key: LBIGTFKSYUOUGT-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-[(4-Chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant interest in various fields of scientific research. This compound features a chlorophenyl group attached to a sulfanyl moiety, which is further connected to a dihydroindenol structure. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(4-Chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chlorophenyl and indene derivatives.

    Formation of Sulfanyl Intermediate: The chlorophenyl derivative undergoes a reaction with a thiol reagent to form the sulfanyl intermediate.

    Cyclization: The intermediate is then subjected to cyclization conditions to form the dihydroindenol structure.

    Chiral Resolution: The final step involves chiral resolution to obtain the (1R,2R) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(4-Chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the dihydroindenol structure.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced dihydroindenol derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(1R,2R)-2-[(4-Chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(4-Chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-[(4-Chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol: The enantiomer of the compound with different stereochemistry.

    2-[(4-Chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol: A racemic mixture without specific stereochemistry.

    (1R,2R)-2-[(4-Methylphenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol: A similar compound with a methyl group instead of a chlorine atom.

Uniqueness

The uniqueness of (1R,2R)-2-[(4-Chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol lies in its specific stereochemistry and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

62702-98-1

Molecular Formula

C15H13ClOS

Molecular Weight

276.8 g/mol

IUPAC Name

(1R,2R)-2-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C15H13ClOS/c16-11-5-7-12(8-6-11)18-14-9-10-3-1-2-4-13(10)15(14)17/h1-8,14-15,17H,9H2/t14-,15-/m1/s1

InChI Key

LBIGTFKSYUOUGT-HUUCEWRRSA-N

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)O)SC3=CC=C(C=C3)Cl

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)SC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.